molecular formula C16H12Cl2N2O2 B15087024 (2Z)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid

(2Z)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid

Cat. No.: B15087024
M. Wt: 335.2 g/mol
InChI Key: HYPYAGVARWENJV-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is an organic compound characterized by its unique structure, which includes a cyano group, a dichlorophenyl group, and a dimethylpyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using 2,3-dichlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Cyanoacrylic Acid Moiety: The final step involves the Knoevenagel condensation of the pyrrole derivative with cyanoacetic acid in the presence of a base like piperidine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific biological targets.

Industry:

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can inhibit the activity of enzymes or alter the function of receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Uniqueness: (2Z)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is unique due to its combination of a cyano group, a dichlorophenyl group, and a dimethylpyrrole moiety. This combination imparts specific chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C16H12Cl2N2O2

Molecular Weight

335.2 g/mol

IUPAC Name

(Z)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid

InChI

InChI=1S/C16H12Cl2N2O2/c1-9-6-11(7-12(8-19)16(21)22)10(2)20(9)14-5-3-4-13(17)15(14)18/h3-7H,1-2H3,(H,21,22)/b12-7-

InChI Key

HYPYAGVARWENJV-GHXNOFRVSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)Cl)C)/C=C(/C#N)\C(=O)O

Canonical SMILES

CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)Cl)C)C=C(C#N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.